molecular formula C16H21F3N4O3 B3989451 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide

Cat. No. B3989451
M. Wt: 374.36 g/mol
InChI Key: CDWTZCFBIWLOJP-UHFFFAOYSA-N
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Description

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide, commonly known as NTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NTAPA belongs to the class of organic compounds known as acetamides and is a derivative of piperidine.

Mechanism of Action

The mechanism of action of NTAPA is not fully understood. However, studies have suggested that NTAPA exerts its effects by modulating various signaling pathways involved in cell growth and survival. NTAPA has been found to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
NTAPA has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that NTAPA can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in cell death. Moreover, NTAPA has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases and cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NTAPA in lab experiments is its high potency and specificity. NTAPA has been found to exhibit potent anticancer effects at low concentrations, making it an attractive candidate for further research. However, the limitations of using NTAPA in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for the research on NTAPA. One of the most promising areas of research is the development of NTAPA-based drugs for the treatment of cancer and neurodegenerative disorders. Moreover, further studies are needed to determine the safety profile of NTAPA and its potential side effects. Additionally, research is needed to understand the mechanism of action of NTAPA and its effects on various signaling pathways involved in cell growth and survival.

Scientific Research Applications

NTAPA has been studied for its potential use in the treatment of various diseases. One of the most promising applications of NTAPA is in the field of cancer research. Studies have shown that NTAPA exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, NTAPA has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O3/c17-16(18,19)12-4-5-13(14(10-12)23(25)26)20-6-7-21-15(24)11-22-8-2-1-3-9-22/h4-5,10,20H,1-3,6-9,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWTZCFBIWLOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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